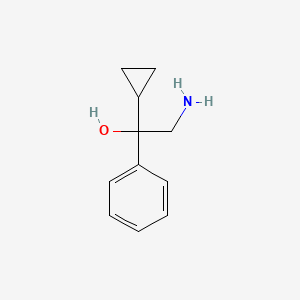

2-Amino-1-cyclopropyl-1-phenylethanol

Vue d'ensemble

Description

“2-Amino-1-cyclopropyl-1-phenylethanol” is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as “2-amino-1-cyclopropyl-1-phenylethan-1-ol” and "Benzenemethanol, α-(aminomethyl)-α-cyclopropyl" .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the one-pot combination of enzyme and Pd nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols . Another method involves the use of cyclopropane synthesis and the synthesis of chiral 2-Amino-1-Phenylethanol .Molecular Structure Analysis

The molecular structure of “2-Amino-1-cyclopropyl-1-phenylethanol” consists of a phenyl group attached to a cyclopropyl group and an ethanol group, with an amino group attached to the ethanol . The molecular weight of the compound is 177.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-cyclopropyl-1-phenylethanol” include a molecular weight of 177.24 . More detailed properties such as melting point, boiling point, density, refractive index, and solubility can be found in the safety data sheet .Applications De Recherche Scientifique

Metabolic Engineering and Microbial Production

- 2-Amino-1-cyclopropyl-1-phenylethanol (ACPPE) has been studied for its potential in metabolic engineering, particularly in the context of microbial production processes. For example, research on Escherichia coli has explored the construction of synthetic pathways for the production of aromatic alcohols like 2-phenylethanol (2-PE) from glucose, which is closely related to ACPPE (Kang, Zhang, Du, & Chen, 2014). This highlights the potential of ACPPE in the field of biotechnology and its relevance in producing valuable compounds for various industries.

Conformational Studies and Molecular Characterization

- ACPPE has been the subject of conformational studies to understand its molecular structure and behavior. For instance, its conformational landscapes were investigated using spectroscopy methods, revealing insights into its molecular conformers and the role of intramolecular hydrogen bonds (Graham et al., 1999). Such studies are crucial in the field of physical chemistry and contribute to a deeper understanding of molecular interactions.

Synthesis and Chemical Properties

- Research has also focused on the synthesis of ACPPE and its analogs, exploring various methods and reactions. Studies on the efficient preparation and enantioselective synthesis of ACPPE demonstrate its significance in organic chemistry and the development of new synthetic routes (Lundell & Kanerva, 1995). This research is vital for pharmaceutical applications, where the synthesis of optically pure compounds is often required.

Applications in Biotechnology and Perfumery

- The biotechnological production of 2-phenylethanol, a compound related to ACPPE, has been explored due to its pleasant floral scent and applications in the cosmetic and food industries. Studies have investigated the microbial transformation process and the development of strategies to increase production, emphasizing its role in creating natural flavors and fragrances (Hua & Xu, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that 2-amino-1-phenylethanol derivatives, a related class of compounds, have been classified as peripheral vasodilators . They have been used to treat patients with peripheral vascular disorders .

Mode of Action

Based on the known actions of related compounds, it can be inferred that it may interact with its targets to cause vasodilation .

Result of Action

A related study has shown that the hydrogenation of mandelonitrile over a pd/c catalyst resulted in the production of 2-amino-1-phenylethanol .

Propriétés

IUPAC Name |

2-amino-1-cyclopropyl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-11(13,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOWZFCVILEMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-cyclopropyl-1-phenylethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

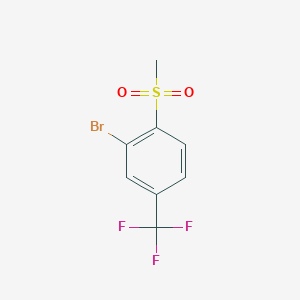

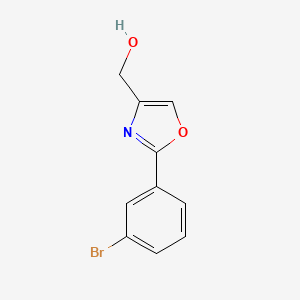

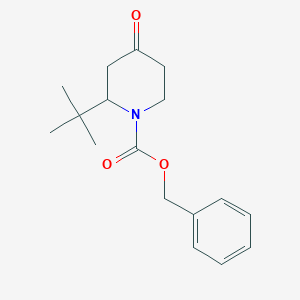

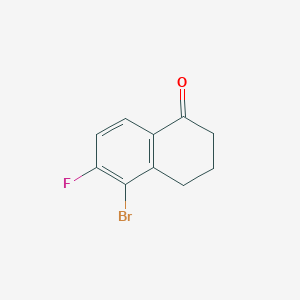

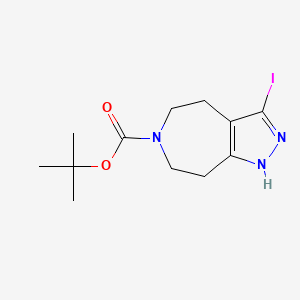

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)

![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)

![1-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1376936.png)

![1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1376938.png)

![1-[4-(4-Amino-pyrazol-1-ylmethyl)-piperidin-1-yl]-2-dimethylamino-ethanone dihydrochloride](/img/structure/B1376940.png)

![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)

![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)